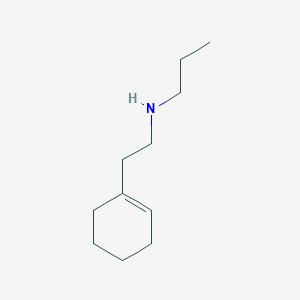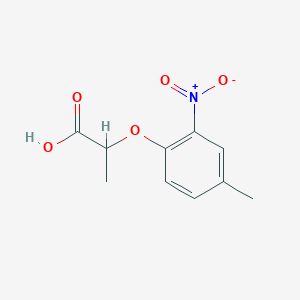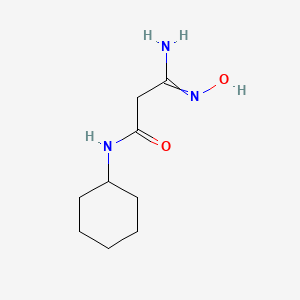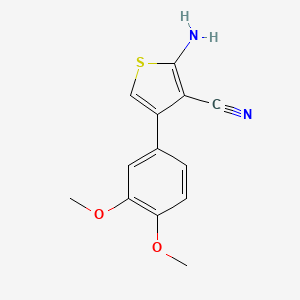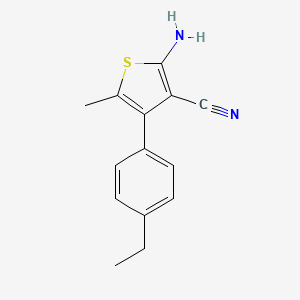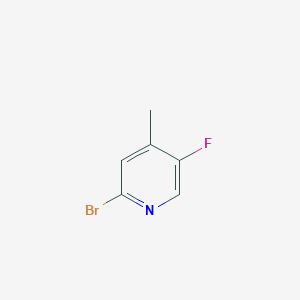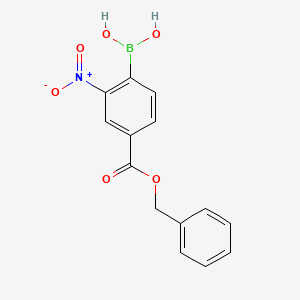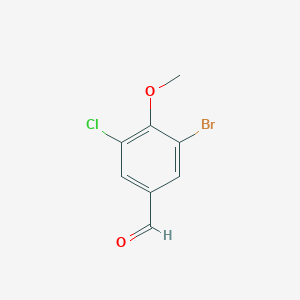
2-Amino-1-(3,5-diméthoxyphényl)éthanol
Vue d'ensemble
Description
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a derivative of phenethylamine, featuring an amino group and two methoxy groups attached to a benzene ring
Applications De Recherche Scientifique
2-Amino-1-(3,5-dimethoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
Biochemical Pathways:
- Antioxidant Activity : The compound’s phenolic moieties suggest antioxidant potential. By scavenging free radicals, it may protect cells from oxidative damage .
Action Environment:
Keep in mind that further research is needed to fully elucidate these aspects. Additionally, environmental factors play a crucial role in determining its effectiveness and safety. As with any compound, rigorous studies are essential for a comprehensive understanding of its mechanism of action and therapeutic potential . 🌱🔬
Analyse Biochimique
Biochemical Properties
2-Amino-1-(3,5-dimethoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure . The nature of these interactions includes binding to the receptor sites, leading to the activation or inhibition of downstream signaling pathways.
Cellular Effects
The effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce alpha-adrenergic receptor stimulation, which affects both arterial and venous systems . This stimulation can lead to changes in cellular metabolism and gene expression, ultimately impacting cell function.
Molecular Mechanism
At the molecular level, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol exerts its effects through specific binding interactions with biomolecules. It binds to alpha-adrenergic receptors, leading to the activation of these receptors and subsequent downstream signaling events . This activation can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term effects observed in in vitro and in vivo studies include sustained receptor activation and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved vascular tone and blood pressure regulation . At higher doses, toxic or adverse effects may be observed, including potential damage to vascular tissues and other organs. Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is involved in specific metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized through pathways that involve deamination and subsequent reduction or oxidation . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its overall efficacy and function.
Subcellular Localization
The subcellular localization of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence within particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3,5-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is similar in structure but has methoxy groups at different positions on the benzene ring.
2-Amino-1-(4-methoxyphenyl)ethanol: This compound has only one methoxy group, leading to different chemical and biological properties.
Uniqueness
2-Amino-1-(3,5-dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUBYADHSKKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397666 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91252-41-4 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


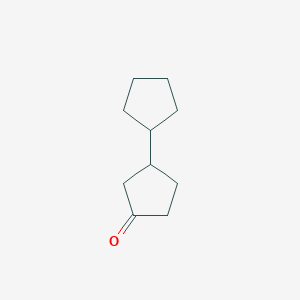

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
